Piperidin-1-ol

Description

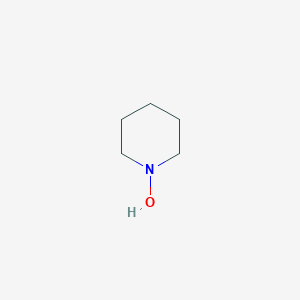

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-6-4-2-1-3-5-6/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPFBGKZCCBZDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063611 | |

| Record name | N-Hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic fine crystals and fragments; [Sigma-Aldrich MSDS] | |

| Record name | N-Hydroxypiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21240 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4801-58-5 | |

| Record name | 1-Hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004801585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Hydroxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidin-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxypiperidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ANQ5DB3A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piperidin-1-ol: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its piperidine core is a common structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] This technical guide provides an in-depth overview of the chemical properties of this compound, alongside detailed methodologies for its synthesis and structural characterization.

Chemical and Physical Properties

This compound is a white, hygroscopic crystalline solid at room temperature.[2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4801-58-5 | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Melting Point | 37-39 °C | |

| Boiling Point | 108-114 °C at 10 mmHg | [3] |

| pKa (of Piperidine) | 11.12 at 25°C | [4] |

| Water Solubility | Miscible | [5] |

| Organic Solvent Solubility | Soluble in alcohols, ethers, and chloroform. Limited solubility in nonpolar solvents like hexane. | [5] |

Structure and Elucidation

The structure of this compound consists of a six-membered piperidine ring with a hydroxyl group attached to the nitrogen atom. The elucidation of this structure is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the structure of this compound. The expected chemical shifts provide information about the different proton environments within the molecule.

¹H NMR Spectral Data of N-Hydroxypiperidine in CDCl₃: [6]

-

~8.1-8.2 ppm (broad singlet, 1H): This signal corresponds to the hydroxyl proton (-OH). Its chemical shift can be variable depending on concentration and solvent.[6]

-

~3.25 ppm (multiplet, 2H): These are the protons on the carbons adjacent to the nitrogen atom (α-protons).[6]

-

~2.45 ppm (multiplet, 2H): These signals correspond to the protons on the carbons adjacent to the α-carbons (β-protons).[6]

-

~1.5-1.7 ppm (multiplet, 6H): This complex region represents the remaining protons on the piperidine ring (γ and δ-protons).[6]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. Key vibrational frequencies include:

-

Broad peak around 3400-3100 cm⁻¹: Characteristic of the O-H stretching vibration of the hydroxyl group.

-

Peaks in the range of 2985-2842 cm⁻¹: Corresponding to the C-H stretching vibrations of the methylene groups in the piperidine ring.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 101.

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of piperidine derivatives, a common approach for preparing N-hydroxypiperidine involves the oxidation of piperidine.

Protocol: Oxidation of Piperidine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperidine in a suitable solvent such as methanol.

-

Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the piperidine solution while maintaining the low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any remaining oxidizing agent. Extract the product into a suitable organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Structure Elucidation Workflow

A typical workflow for the structural elucidation of a synthesized batch of this compound is outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

FTIR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique.

-

Ionization: Use a suitable ionization method, such as Electron Ionization (EI).

-

Data Acquisition: Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Conclusion

This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical and research applications. A thorough understanding of its chemical properties and the application of standard spectroscopic techniques are essential for its successful synthesis and characterization. The protocols and data presented in this guide offer a solid foundation for researchers working with this important heterocyclic compound.

References

N-Hydroxypiperidine (CAS 4801-58-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of N-Hydroxypiperidine (CAS 4801-58-5), a heterocyclic compound with significant applications in organic synthesis and potential relevance to drug discovery. This document outlines its physicochemical properties, spectroscopic data, synthesis, and key reactions, supported by detailed experimental protocols and safety information.

Core Characterization

N-Hydroxypiperidine, also known as Piperidin-1-ol, is a hydroxylated derivative of piperidine.[1] It presents as fine white, hygroscopic crystals and is soluble in water.[1] Its fundamental properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4801-58-5 | [1] |

| Chemical Formula | C₅H₁₁NO | [1] |

| Molar Mass | 101.149 g·mol⁻¹ | [1] |

| Appearance | Fine white crystals | [1] |

| Density | 1.070 g/cm³ | [1] |

| Melting Point | 39.3 °C (102.7 °F; 312.4 K) | [1] |

| Boiling Point | 98.5 °C (209.3 °F; 371.6 K) | [1] |

| Solubility in Water | 113 g/L | [1] |

| log P | -0.17 | [1] |

| Vapor Pressure | 0.542 Torr | [1] |

| Flash Point | 84.9 °C (184.8 °F; 358.0 K) | [1] |

Spectroscopic Data Summary

| Technique | Key Data | Reference(s) |

| ¹H NMR | See detailed spectrum analysis below. | |

| ¹³C NMR | Data not explicitly found in searches. | |

| Mass Spectrometry | Molecular Ion: 101 m/z. | [2] |

| Infrared (IR) | Data available, specific peaks to be detailed in relevant section. | [2] |

Synthesis and Reactions

Synthesis of N-Hydroxypiperidine

A convenient method for the synthesis of N-Hydroxypiperidine involves a two-step process starting from a secondary amine. This procedure, adapted from the work of O'Neil et al., involves the formation of a tertiary β-cyanoethyl amine followed by oxidative cleavage.

Experimental Protocol: Synthesis of N-Hydroxypiperidine

-

Step 1: Cyanoethylation of Piperidine. Piperidine is treated with acrylonitrile in methanol to yield the tertiary β-cyanoethyl amine. This reaction typically proceeds in excellent yield.

-

Step 2: Oxidation and Cope Elimination. The resulting tertiary amine is oxidized with meta-chloroperoxybenzoic acid (mCPBA). If the reaction is conducted in a non-hydrogen bonding solvent like dichloromethane (CH₂Cl₂), the intermediate N-oxide undergoes an in-situ Cope elimination to furnish N-Hydroxypiperidine in high yield.

Caption: Synthesis of N-Hydroxypiperidine.

Oxidation to Nitrone

N-Hydroxypiperidine can be oxidized to form a nitrone, a heteroatomic analogue of a ketone. This reaction is a key transformation of secondary hydroxylamines.[1]

Experimental Protocol: Oxidation of N-Hydroxypiperidine to a Nitrone

-

N-Hydroxypiperidine is treated with hydrogen peroxide in methanol as the solvent.[1] The reaction can be catalyzed by methylrhenium trioxide (MTO). The diperoxide complex of MTO, CH₃Re(O)(η₂-O₂)₂(H₂O), is the reactive form of the catalyst in the presence of high concentrations of hydrogen peroxide.[3]

Caption: Oxidation of N-Hydroxypiperidine.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of N-Hydroxypiperidine provides characteristic signals for the protons on the piperidine ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

A sample of N-Hydroxypiperidine (e.g., 0.04 mL) is dissolved in a deuterated solvent (e.g., 0.5 mL CDCl₃) for analysis.[4]

¹H NMR Data (399.65 MHz, CDCl₃) [4]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.2 | br s | N-OH |

| 3.253 | m | H₂', H₆' (equatorial) |

| 2.449 | m | H₂', H₆' (axial) |

| 1.736 | m | H₃', H₅' (equatorial) |

| 1.58 | m | H₄' (equatorial) |

| 1.56 | m | H₃', H₅' (axial) |

| 1.15 | m | H₄' (axial) |

Note: Specific assignments of equatorial and axial protons can be complex and may require further 2D NMR studies for definitive confirmation.

Applications in Drug Development and Research

While the piperidine scaffold is a common motif in a vast number of pharmaceuticals, the direct application of N-Hydroxypiperidine is more specialized. Its primary role is as a synthetic intermediate.

-

Precursor to Nitrones: As demonstrated, N-Hydroxypiperidine is a ready precursor to the corresponding nitrone. Nitrones are valuable 1,3-dipoles used in [3+2] cycloaddition reactions to synthesize a variety of five-membered heterocyclic compounds, which are themselves important scaffolds in medicinal chemistry.

-

Biological N-oxidation Studies: N-Hydroxypiperidine has been identified as a metabolite of piperidine in in vitro studies using rat liver microsomal preparations.[4] This makes it a relevant compound for studying the metabolic pathways of piperidine-containing drugs and xenobiotics.

It is important to distinguish N-Hydroxypiperidine from its commonly used derivative, N-Boc-4-hydroxypiperidine. The latter has a protected nitrogen and a hydroxyl group on the ring, making it a versatile building block for introducing the piperidine moiety into larger molecules, including kinase inhibitors and central nervous system agents.

Safety and Handling

N-Hydroxypiperidine is a chemical that requires careful handling in a laboratory setting.

Safety and Hazard Information

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Not fully classified, but LD50 (intravenous, mouse) = 180 mg/kg[1] | P264, P270, P301+P312 |

| Skin Corrosion/Irritation | May cause irritation[1] | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | May cause irritation | P280, P305+P351+P338, P337+P313 |

| Flammability | Combustible solid[5] | P210 |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

Storage: Store in a cool, dry, well-ventilated area. Keep container tightly closed.[5]

Spill and Disposal: In case of a spill, avoid generating dust and use appropriate personal protective equipment. Dispose of waste in accordance with local, state, and federal regulations.[6]

Caption: Key Safety and Handling Procedures.

References

- 1. N-Hydroxypiperidine - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and in vitro pharmacological assessment of novel N-hydroxypyridinediones as hepatitis B virus ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxypiperidine, also known as piperidin-1-ol, is a saturated heterocyclic hydroxylamine of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key building block in the development of various therapeutic agents, owing to its unique physicochemical properties and versatile reactivity. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1-hydroxypiperidine, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in drug discovery.

Physical and Chemical Properties

1-Hydroxypiperidine is a white, hygroscopic crystalline solid at room temperature.[1] It is soluble in water and various organic solvents.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of 1-Hydroxypiperidine

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| Appearance | White hygroscopic fine crystals and fragments | [1] |

| Melting Point | 37-39 °C | |

| Boiling Point | 98.5 °C | [3] |

| Density | 1.070 g/cm³ | [3] |

| Solubility | Soluble in water | [2] |

| Flash Point | 84.9 °C (closed cup) | [3] |

| Vapor Pressure | 0.542 Torr | [3] |

Table 2: Spectroscopic Data of 1-Hydroxypiperidine

| Spectroscopic Data | Key Features | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 8.2 (s, 1H, OH), 3.25 (t, 2H), 2.45 (t, 2H), 1.74 (m, 2H), 1.57 (m, 4H) | [4] |

| ¹³C NMR | Data not explicitly found in searches, but would be expected to show 3 distinct signals for the piperidine ring carbons. | |

| Infrared (IR) | Characteristic peaks for O-H and C-N stretching. | [1] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 101. | [1] |

Experimental Protocols

Synthesis of 1-Hydroxypiperidine

A general and effective method for the synthesis of 1-hydroxypiperidine is the oxidation of piperidine. The following protocol is a representative procedure.

Materials:

-

Piperidine

-

A suitable oxidizing agent (e.g., Caro's acid peroxide, prepared from potassium persulfate and sulfuric acid, or other peroxy acids)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous sodium sulfate

-

Water

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (5 mmol) in a suitable solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the oxidizing agent (5.5 mmol) to the stirred solution, maintaining the temperature at or below the specified reaction temperature (e.g., 60 °C).

-

Stir the reaction for the designated time (e.g., 1 hour) until completion, which can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, quench the reaction by adding water (5 mL).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 5 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-hydroxypiperidine.[2]

Purification: The crude product can be purified by recrystallization.[5][6][7] The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[5][6]

General Recrystallization Protocol:

-

Dissolve the crude 1-hydroxypiperidine in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

Oxidation of 1-Hydroxypiperidine to a Nitrone

1-Hydroxypiperidine can be readily oxidized to the corresponding nitrone, piperidine-1-oxide. This reaction is a key transformation for this class of compounds.

Materials:

-

1-Hydroxypiperidine

-

Hydrogen peroxide

-

Methanol

-

Round-bottom flask

-

Stirring apparatus

Procedure:

-

Dissolve 1-hydroxypiperidine in methanol in a round-bottom flask.

-

Add hydrogen peroxide to the solution.

-

Stir the reaction at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, the solvent can be removed under reduced pressure to yield the nitrone product.[3] Further purification may be achieved by chromatography if necessary.

Chemical Reactivity and Applications in Drug Discovery

The chemistry of 1-hydroxypiperidine is dominated by the reactivity of the hydroxylamine functionality. It can undergo oxidation to form a stable nitroxide radical or a nitrone.[3] The nitrogen atom can also act as a nucleophile.

The 1-hydroxypiperidine scaffold is a valuable pharmacophore in drug design. Its incorporation into molecules can modulate their pharmacokinetic and pharmacodynamic properties. A significant area of application is in the development of ligands for the dopamine transporter (DAT).[9] Analogues of GBR 12909, a potent and selective dopamine reuptake inhibitor, have been synthesized incorporating the hydroxypiperidine moiety, leading to compounds with high affinity for the DAT.[9]

Visualizations

Caption: Synthetic and reaction workflow for 1-hydroxypiperidine.

Conclusion

1-Hydroxypiperidine is a versatile molecule with a rich chemistry and significant potential in the field of drug discovery. Its physical and chemical properties make it a useful building block, and its reactivity allows for a wide range of chemical transformations. This guide provides a foundational understanding of this important compound for researchers and scientists in the pharmaceutical industry. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-HYDROXYPIPERIDINE | 4801-58-5 [chemicalbook.com]

- 3. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]

- 4. 1-HYDROXYPIPERIDINE(4801-58-5) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mt.com [mt.com]

- 7. benchchem.com [benchchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Structural Analysis of Piperidin-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound with the molecular formula C₅H₁₁NO.[1] It consists of a six-membered piperidine ring where the nitrogen atom is substituted with a hydroxyl group. This structural motif is of significant interest in medicinal chemistry and drug development as the introduction of the N-hydroxy functionality can modulate the pharmacological properties of piperidine-based compounds. This compound serves as a key intermediate in the synthesis of various more complex molecules and as a subject of study for its own chemical and biological properties.[2] This technical guide provides an in-depth overview of the synthesis and comprehensive structural analysis of this compound.

Synthesis of this compound

A convenient and widely cited method for the synthesis of this compound involves a three-step process starting from piperidine. This process includes an initial cyanoethylation, followed by oxidation to an N-oxide intermediate, and subsequent thermal elimination.

Experimental Protocol

Step 1: Synthesis of 3-(Piperidin-1-yl)propanenitrile (Cyanoethylation)

-

To a solution of piperidine (1.0 equivalent) in a suitable solvent such as methanol, add acrylonitrile (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude 3-(piperidin-1-yl)propanenitrile. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of 3-(1-Oxidopiperidin-1-ium-1-yl)propanenitrile (N-Oxidation)

-

Dissolve the 3-(piperidin-1-yl)propanenitrile (1.0 equivalent) in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the formation of the N-oxide by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude N-oxide.

Step 3: Synthesis of this compound (Cope Elimination)

-

Dissolve the crude 3-(1-oxidopiperidin-1-ium-1-yl)propanenitrile in a high-boiling point solvent such as acetone.[3]

-

Heat the solution to reflux. The Cope elimination occurs thermally to yield this compound and acrylonitrile.[4]

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and acrylonitrile under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or crystallization. The compound is described as fine white crystals.[3]

Caption: Synthesis workflow for this compound.

Structural Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the protons on the piperidine ring and the hydroxyl proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | ~8.2 | Broad Singlet | - |

| H-2, H-6 (axial & equatorial) | ~3.25 | Multiplet | J(B,C) = 9.8 |

| H-3, H-5 (axial & equatorial) | ~2.45 | Multiplet | J(C,D) = 2.6 |

| H-4 (axial & equatorial) | ~1.74 | Multiplet | - |

| H-3, H-5 / H-4 | ~1.57 | Multiplet | - |

Note: Data obtained from a commercially available spectrum.[5] The exact chemical shifts and multiplicities can be influenced by solvent and concentration.

¹³C NMR Spectroscopy

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Piperidine [6] |

| C-2, C-6 | 59.1 | 47.45 |

| C-3, C-5 | 26.5 | 27.24 |

| C-4 | 24.2 | 25.21 |

Note: Predicted ¹³C NMR data can vary between different prediction software.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| ~2930 | C-H stretch (asymmetric) | Strong |

| ~2850 | C-H stretch (symmetric) | Strong |

| ~1450 | C-H bend (scissoring) | Medium |

| ~1100 | C-N stretch | Medium |

| ~900 | N-O stretch | Medium |

Note: This is a representative table of expected IR absorptions. The exact peak positions and intensities can vary based on the sample preparation and instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, Electron Ionization (EI) is a common method.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 101, corresponding to the molecular weight of this compound.

-

[M-1]⁺: Loss of a hydrogen atom, resulting in a peak at m/z 100.[1]

-

[M-17]⁺: Loss of the hydroxyl radical (•OH), leading to a fragment at m/z 84.

-

[M-31]⁺: A characteristic fragmentation of N-oxides can involve the loss of CH₂O, resulting in a peak at m/z 70.

-

Further Fragmentation: The piperidine ring can undergo further fragmentation, leading to smaller charged species. Common fragments for piperidine derivatives include ions at m/z 84, 70, 56, and 42.[7]

| m/z | Proposed Fragment |

| 101 | [C₅H₁₁NO]⁺ (Molecular Ion) |

| 100 | [C₅H₁₀NO]⁺ |

| 84 | [C₅H₁₀N]⁺ |

| 70 | [C₄H₈N]⁺ |

| 56 | [C₃H₆N]⁺ |

| 42 | [C₂H₄N]⁺ |

Note: The relative intensities of the fragment ions can vary depending on the mass spectrometer and the ionization conditions.

Caption: Workflow for the structural analysis of this compound.

Conclusion

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. This compound CAS 4801-58-5|Research Chemical [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Cope reaction - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]

- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cope Elimination [organic-chemistry.org]

Spectroscopic Profile of Piperidin-1-ol: A Technical Guide

Introduction

Piperidin-1-ol, also known as N-hydroxypiperidine, is a heterocyclic compound with the chemical formula C₅H₁₁NO. It is a derivative of piperidine and finds utility as a building block in the synthesis of various medicinally relevant compounds.[1][2] This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon environments within this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the protons on the piperidine ring and the hydroxyl proton.

| Chemical Shift (δ) ppm | Assignment |

| ~8.1-8.2 | -OH |

| ~3.25 | H-2, H-6 (equatorial) |

| ~2.45 | H-2, H-6 (axial) |

| ~1.74 | H-3, H-5 (equatorial) |

| ~1.57 | H-4 (axial and equatorial), H-3, H-5 (axial) |

Table 1: ¹H NMR data for this compound in CDCl₃. Data extracted from a spectrum provided by ChemicalBook.[3]

¹³C NMR Spectroscopic Data

The carbon NMR data for this compound is estimated based on the known chemical shifts of piperidine and the expected influence of the N-hydroxyl group.

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~55-60 | C-2, C-6 |

| ~25-30 | C-3, C-5 |

| ~23-27 | C-4 |

Table 2: Estimated ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C-H bonds.

| Wavenumber (cm⁻¹) | Assignment |

| 3600-3200 (broad) | O-H stretching |

| 3000-2800 | C-H stretching |

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Ion |

| 101 | [M]⁺ (Molecular Ion) |

| 100 | [M-H]⁺ |

Table 4: Mass spectrometry data for this compound. Data sourced from PubChem, originating from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized through the oxidation of piperidine. One common method involves the use of hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).[1]

Materials:

-

Piperidine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide

-

Methanol or other suitable solvent

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Dichloromethane or other extraction solvent

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve piperidine in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in methanol) to the cooled piperidine solution while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess oxidizing agent by adding a saturated solution of sodium sulfite.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method such as column chromatography or distillation.

NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS, δ 0.00 ppm).

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the solid this compound sample with spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent like methanol or dichloromethane.

Data Acquisition (GC-MS):

-

Inject a small volume of the sample solution into the GC.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer.

-

In the EI source, the molecules are ionized and fragmented.

-

The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

References

Quantum Chemical Calculations for Piperidin-1-ol Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical framework and computational methodologies for assessing the stability of Piperidin-1-ol. Due to the limited direct experimental and computational literature specifically on this compound, this guide synthesizes information from studies on related piperidine derivatives and N-hydroxy compounds to propose a robust computational approach. The principles and protocols outlined herein are designed to enable researchers to perform quantum chemical calculations to predict and understand the stability, conformational preferences, and potential degradation pathways of this compound.

Introduction to this compound Stability

This compound, a hydroxylamine derivative of the piperidine scaffold, is of interest in medicinal chemistry and drug development. The stability of this compound is a critical parameter influencing its synthesis, storage, and biological activity. The primary determinant of its stability is the N-O bond, which can be susceptible to homolytic or heterolytic cleavage. Quantum chemical calculations offer a powerful in silico approach to investigate the intrinsic stability of this compound, providing insights into its electronic structure, bond dissociation energies, and reaction energetics.

Theoretical and computational chemistry plays a pivotal role in understanding the structure-activity relationships of piperidine-based compounds.[1] The conformational flexibility of the piperidine ring is a key factor in its interaction with biological targets.[1] Quantum chemical calculations are instrumental in determining the relative energies of different conformers and understanding the factors that influence their stability.[1]

Core Computational Methodologies

The in silico evaluation of this compound stability involves a multi-step computational workflow. This typically includes conformational analysis, calculation of thermodynamic properties, and investigation of potential degradation pathways.

Conformational Analysis

The piperidine ring predominantly adopts a chair conformation.[1] For this compound, the orientation of the hydroxyl group (axial vs. equatorial) significantly impacts the molecule's stability and reactivity.

Experimental Protocol: Conformational Search and Geometry Optimization

-

Initial Structure Generation: Generate 3D structures of the axial and equatorial conformers of this compound.

-

Geometry Optimization: Perform geometry optimizations for each conformer to locate the energy minima on the potential energy surface. Density Functional Theory (DFT) methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-31G* or larger) are commonly employed for this purpose.[2][3]

-

Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they are true minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Thermodynamic Stability Assessment

The relative stability of the conformers and the overall thermodynamic stability of this compound can be assessed by calculating key thermodynamic parameters.

Table 1: Key Thermodynamic Parameters for Stability Analysis

| Parameter | Description | Relevance to Stability |

| Electronic Energy (E) | The total energy of the molecule at 0 K. | Provides a baseline for comparing the relative stability of conformers. |

| Gibbs Free Energy (G) | The energy available to do useful work, accounting for enthalpy and entropy. | The most relevant parameter for determining the thermodynamically favored conformer at a given temperature. |

| N-O Bond Dissociation Energy (BDE) | The enthalpy change required to homolytically cleave the N-O bond.[4] | A direct measure of the intrinsic strength and stability of the N-O bond. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A larger gap generally indicates higher kinetic stability and lower chemical reactivity.[5] |

Experimental Protocol: Calculation of Thermodynamic Properties

-

Energy Calculations: Use the results from the frequency calculations to obtain the electronic energies and Gibbs free energies for the optimized conformers.

-

Bond Dissociation Energy (BDE) Calculation:

-

Optimize the geometry of the this compound molecule.

-

Optimize the geometries of the resulting radicals upon N-O bond cleavage (piperidinyloxyl radical and hydrogen atom).

-

Calculate the BDE using the following equation: BDE = E(piperidinyloxyl radical) + E(hydrogen atom) - E(this compound)

-

High-level composite methods like CBS-QB3, CBS-APNO, or G4 are recommended for accurate BDE calculations.[6][7] The M06-2X functional has also been shown to provide excellent agreement with these higher-level methods for N-O BDEs.[6][7]

-

-

HOMO-LUMO Gap Analysis: Extract the energies of the HOMO and LUMO from the output of the electronic structure calculation.

Potential Degradation Pathways

The degradation of this compound can be initiated by the cleavage of the N-O bond or by reactions involving other parts of the molecule, such as hydrogen abstraction from the ring C-H bonds.

N-O Bond Homolysis

The primary degradation pathway is expected to be the homolytic cleavage of the N-O bond, leading to the formation of a piperidinyl radical and a hydroxyl radical. The energy barrier for this process is the N-O bond dissociation energy.

Ring Opening and Oxidation

Analogous to the OH-initiated degradation of piperidine, this compound could undergo hydrogen abstraction from the C-H bonds of the ring, followed by ring-opening and oxidation.[8][9][10] Theoretical studies on piperidine have shown that H-abstraction can occur at the C2, C3, and C4 positions, leading to various degradation products.[8][9][10]

Visualization of Computational Workflows

The following diagrams illustrate the key computational workflows for assessing the stability of this compound.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from quantum chemical calculations on this compound. The values presented are hypothetical and should be replaced with actual calculated data.

Table 2: Calculated Properties of this compound Conformers

| Property | Axial Conformer | Equatorial Conformer | Method/Basis Set |

| Relative Gibbs Free Energy (kcal/mol) | 0.5 | 0.0 | B3LYP/6-31G |

| N-O Bond Length (Å) | 1.45 | 1.44 | B3LYP/6-31G |

| N-O Bond Dissociation Energy (kcal/mol) | 55-65 (estimated) | 55-65 (estimated) | M06-2X/6-311+G(3df,2p) |

| HOMO-LUMO Gap (eV) | 5.8 | 6.0 | B3LYP/6-31G* |

Note: The N-O BDE is estimated based on literature values for similar N,N,O-trisubstituted hydroxylamines, which are reported to be 5-15 kcal/mol higher than the generic N-O BDE of 48 kcal/mol.[6]

Conclusion

This technical guide has outlined a comprehensive computational approach for investigating the stability of this compound using quantum chemical calculations. By performing conformational analysis, calculating key thermodynamic parameters such as the N-O bond dissociation energy, and exploring potential degradation pathways, researchers can gain valuable insights into the chemical stability of this important molecule. The methodologies and workflows presented here provide a solid foundation for future computational studies aimed at understanding and predicting the properties of this compound and related N-hydroxy compounds in the context of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 5. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY | Chemical Journal of Kazakhstan [chemjournal.kz]

- 6. The Bond Dissociation Energy of the N-O Bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

N-Hydroxypiperidine: A Technical Guide to its Toxicological Profile and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the publicly available toxicological and safety data for N-Hydroxypiperidine. It is intended for informational purposes for a scientific audience. A comprehensive toxicological evaluation of this compound has not been identified in the public literature, and therefore, significant data gaps exist. All handling and use of N-Hydroxypiperidine should be conducted with caution and under the guidance of appropriate safety protocols.

Executive Summary

N-Hydroxypiperidine is a hydroxylated derivative of the heterocyclic compound piperidine.[1] While its structural motif is of interest in medicinal chemistry and organic synthesis, its toxicological profile is not well-established. This guide provides a detailed overview of the currently available safety and toxicity data for N-Hydroxypiperidine. The information is critically sparse, with only acute toxicity data in mice being quantitatively documented. This document highlights the significant need for further research to characterize the pharmacokinetic, genotoxic, carcinogenic, and reproductive effects of this compound to enable a comprehensive risk assessment.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₁₁NO | [2] |

| Molecular Weight | 101.15 g/mol | [3] |

| CAS Number | 4801-58-5 | [2] |

| Appearance | White hygroscopic fine crystals and fragments | [2] |

| Synonyms | 1-Hydroxypiperidine, Piperidin-1-ol | [2] |

Toxicological Data

The available toxicological data for N-Hydroxypiperidine is limited to acute toxicity and general irritation potential.

Acute Toxicity

The only quantitative measure of acute toxicity found in the public domain is the median lethal dose (LD50) determined in mice via the intravenous route.

Table 1: Acute Toxicity of N-Hydroxypiperidine

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intravenous | 180 mg/kg | [2][3] |

Irritation and Sensitization

Multiple sources suggest that N-Hydroxypiperidine may cause irritation.[2][3] However, no standardized skin or eye irritation studies (e.g., according to OECD guidelines) have been found to quantify this potential hazard. There is no available data on the skin sensitization potential of N-Hydroxypiperidine.

Data Gaps and Areas for Future Research

The toxicological profile of N-Hydroxypiperidine is largely incomplete. Key areas requiring investigation include:

-

Pharmacokinetics: No data is available on the absorption, distribution, metabolism, and excretion (ADME) of N-Hydroxypiperidine.

-

Genotoxicity: There are no published studies on the mutagenic or clastogenic potential of N-Hydroxypiperidine.

-

Carcinogenicity: The long-term carcinogenic potential of N-Hydroxypiperidine has not been evaluated.

-

Reproductive and Developmental Toxicity: No information is available regarding the effects of N-Hydroxypiperidine on fertility, reproduction, or embryonic development.

-

Sub-chronic and Chronic Toxicity: The effects of repeated or long-term exposure to N-Hydroxypiperidine are unknown.

-

Mechanism of Toxicity: The specific cellular and molecular mechanisms underlying the observed acute toxicity are not understood.

Experimental Methodologies (Hypothetical)

Due to the absence of detailed experimental reports, this section provides a generalized workflow for a foundational toxicological study, an acute toxicity assessment, which would be a critical first step in characterizing the hazards of a compound like N-Hydroxypiperidine with limited data.

References

A Technical Guide to the Discovery and History of N-Hydroxy Piperidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold and its Hydroxylated Progeny

The piperidine ring, a saturated six-membered heterocycle, is a foundational scaffold in medicinal chemistry and natural products.[1][2] Its derivatives are integral to numerous pharmaceuticals, prized for their ability to impart favorable pharmacokinetic properties like improved solubility and metabolic stability. A pivotal class within this family is the N-hydroxy piperidines and their corresponding stable nitroxyl radicals. The discovery of remarkably stable radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), marked a significant milestone, opening new frontiers in organic synthesis, polymer chemistry, and biomedical research.[3][4][5]

This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of N-hydroxy piperidine compounds. It details the evolution from early discoveries to their modern applications as versatile building blocks in drug development and as catalysts in selective oxidation reactions.

Foundational Discoveries and Historical Context

The journey of N-hydroxy piperidines is intertwined with the broader history of heterocyclic and radical chemistry.

-

1850-1852: Isolation of Piperidine: The parent compound, piperidine, was first isolated from piperine, the pungent component of black pepper, by Scottish chemist Thomas Anderson and independently by French chemist Auguste Cahours.[2] This discovery laid the groundwork for exploring its vast chemical space.

-

1845: The First Stable Radical: The concept of stable radicals was pioneered by Edmond Frémy, who synthesized the inorganic nitroxyl radical known as Frémy's salt.[6][7] This discovery was crucial, demonstrating that radicals could be isolated and studied, challenging the prevailing view of their transient nature.

-

1960: The Landmark Discovery of TEMPO: A major breakthrough occurred when O. L. Lebedev and S. N. Kazarnowskii synthesized TEMPO.[3][4][5][8][9] They prepared this remarkably stable organic radical through the oxidation of 2,2,6,6-tetramethylpiperidine.[8][9] The stability of TEMPO is attributed to the steric protection afforded by the four adjacent methyl groups, which shield the nitroxyl radical from dimerization and other decomposition pathways.[3][5] The corresponding N-hydroxy form (TEMPOL-H) is the reduced hydroxylamine, a key player in its catalytic cycles.

Key Compound Classes and Their Strategic Importance

The N-hydroxy piperidine core has given rise to several classes of compounds with significant utility in research and industry.

TEMPO and its Derivatives: Catalysts and Probes

TEMPO and its analogues are best known as highly selective catalysts for the oxidation of primary alcohols to aldehydes, avoiding the over-oxidation to carboxylic acids often seen with stronger oxidants.[3][4][8] The active oxidant is the N-oxoammonium salt, which is generated in situ from the nitroxyl radical.[5] Derivatives such as the more affordable 4-hydroxy-TEMPO (TEMPOL) are also widely used and have been investigated for their antioxidant properties in biological systems.[3]

N-Boc-4-hydroxypiperidine: A Privileged Scaffold in Drug Discovery

N-Boc-4-hydroxypiperidine has emerged as an indispensable building block in modern medicinal chemistry.[10][11][12] Its utility stems from two key structural features:

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen provides stability and allows for controlled deprotection under acidic conditions, enabling subsequent functionalization.[10]

-

The 4-Hydroxyl Group: This functional group serves as a versatile synthetic handle for introducing molecular diversity through oxidation, alkylation, or coupling reactions.[10]

This scaffold is a cornerstone in the synthesis of a wide range of therapeutics, including kinase inhibitors for oncology (e.g., as an intermediate for Crizotinib), agents for central nervous system (CNS) disorders, and treatments for infectious diseases.[10][11]

Quantitative Data Summary

Quantitative data for key N-hydroxy piperidine-related compounds are summarized below for comparative analysis.

Table 1: Physical Properties of Key Piperidine Derivatives

| Compound Name | IUPAC Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

|---|---|---|---|---|---|

| N-Hydroxypiperidine | Piperidin-1-ol | C₅H₁₁NO | 101.15 | 39.3 | Fine white crystals |

| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | C₉H₁₈NO | 156.25 | 36 - 38 | Red-orange solid |

| 4-Hydroxy-TEMPO (TEMPOL) | 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl | C₉H₁₈NO₂ | 172.24 | 71 - 72 | Orange solid |

| N-Boc-4-hydroxypiperidine | tert-butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 61 - 65 | White to off-white solid |

Data sourced from[4][8][13][14].

Table 2: Biological Activity of Representative Piperidine Derivatives

| Compound Class/Name | Target/Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| ADS-003 (Benzofuranylpiperidinyloxy derivative) | Guinea Pig Histamine H3 Receptor (jejunum) | Antagonist Potency (pA₂) | 8.47 | [15] |

| 1d (Benzyl-4-hydroxypiperidine derivative) | Guinea Pig Histamine H3 Receptor (jejunum) | Antagonist Potency (pA₂) | 7.79 | [15] |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | Human Lung Carcinoma (A549 cells) | Cytotoxicity (IC₅₀) | 32.43 µM |[16] |

Key Experimental Protocols

Detailed methodologies for the synthesis of cornerstone N-hydroxy piperidine derivatives are provided below.

Protocol: Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes the protection of the secondary amine of 4-hydroxypiperidine using di-tert-butyl dicarbonate ((Boc)₂O).[10][11][17]

-

Materials: 4-hydroxypiperidine, di-tert-butyl dicarbonate ((Boc)₂O), methanol, potassium carbonate, petroleum ether.

-

Procedure:

-

Dissolve 4-hydroxypiperidine in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

At a controlled temperature (e.g., 25-30°C), add di-tert-butyl dicarbonate to the mixture.[17]

-

Allow the reaction to proceed with stirring via reflux for 6-8 hours.[17]

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Once complete, filter the reaction mixture to remove insoluble salts.

-

Concentrate the filtrate (methanol phase) under reduced pressure until it becomes a thick residue.[17]

-

Add petroleum ether to the residue and cool the mixture to induce crystallization.[17]

-

Collect the resulting white crystals of N-Boc-4-hydroxypiperidine by vacuum filtration.

-

Dry the product under vacuum. The purity can be assessed by GC, with expected purity often exceeding 98%.[11][17]

-

Protocol: Synthesis of 4-Hydroxy-TEMPO (TEMPOL)

This protocol details the oxidation of 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP) using hydrogen peroxide, catalyzed by a metal salt.[14][18]

-

Materials: 4-hydroxy-2,2,6,6-tetramethylpiperidine (HTMP), 30% aqueous hydrogen peroxide (H₂O₂), sodium tungstate (Na₂WO₄) or magnesium chloride (MgCl₂·6H₂O), water.

-

Procedure:

-

Prepare an aqueous suspension of HTMP in a reaction vessel.

-

Add the catalyst (e.g., sodium tungstate or a magnesium salt).[14][18]

-

Heat the mixture to the reaction temperature (e.g., 70°C).[14]

-

Add the 30% aqueous H₂O₂ solution dropwise over a period of 2 hours, maintaining the reaction temperature.[14] A molar excess of H₂O₂ (e.g., 2-fold) is typically used.[18]

-

Stir the mixture vigorously at the reaction temperature for an additional 10-15 hours until the reaction is complete (monitored by GC).[14]

-

Remove the water from the reaction mixture by distillation under reduced pressure.

-

The residue will solidify upon cooling to yield the final 4-hydroxy-TEMPO product with high purity (often >99%).[14]

-

Protocol: TEMPO-Catalyzed Oxidation of a Primary Alcohol

This protocol provides a general method for the selective oxidation of a primary alcohol to its corresponding aldehyde.[4][5]

-

Materials: Primary alcohol (substrate), TEMPO (catalyst, ~1 mol%), potassium bromide (co-catalyst), sodium hypochlorite (NaOCl) solution (stoichiometric oxidant), dichloromethane (DCM), water.

-

Procedure:

-

Dissolve the primary alcohol substrate in DCM in a two-phase system with water.

-

Add catalytic amounts of TEMPO and potassium bromide to the mixture.

-

Cool the mixture in an ice bath.

-

Add the aqueous NaOCl solution dropwise with vigorous stirring. The pH of the NaOCl solution is typically adjusted to ensure the formation of hypochlorous acid (HOCl), the regenerating oxidant.[5]

-

Monitor the reaction by TLC. The reaction is often rapid.

-

Upon completion, separate the organic layer.

-

Wash the organic layer sequentially with aqueous HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the product via flash chromatography or distillation.

-

Visualized Workflows and Pathways

Diagrams generated using Graphviz DOT language illustrate key processes related to N-hydroxy piperidine compounds.

Caption: General workflow for the synthesis and isolation of a piperidine derivative.

Caption: The catalytic cycle of TEMPO in the oxidation of primary alcohols.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. TEMPO [chemeurope.com]

- 5. biosynth.com [biosynth.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. TEMPO - Wikipedia [en.wikipedia.org]

- 9. acs.org [acs.org]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. bloomtechz.com [bloomtechz.com]

- 13. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]

- 14. EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. nwmedj.org [nwmedj.org]

- 17. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of Piperidin-1-ol in Organic and Aqueous Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Piperidin-1-ol (also known as N-Hydroxypiperidine) in various aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document combines available quantitative values with qualitative solubility information and general experimental protocols for solubility determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is influenced by factors such as the chemical structure of the solute and the solvent, temperature, pressure, and pH. The principle of "like dissolves like" is a key concept, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound, with its heterocyclic amine structure and a polar hydroxyl group, is anticipated to exhibit good solubility in polar solvents.

Solubility Data for this compound

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 113 |

Data sourced from Wikipedia[1]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | References |

| Aqueous Solvents | ||

| Water | Soluble | [2] |

| Polar Protic Solvents | ||

| Methanol | Soluble / Slightly Soluble (with sonication) | [3][4] |

| Ethanol | Soluble | [2] |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [3][4][5] |

| Acetonitrile | Soluble | [3] |

| Acetone | Data not available | |

| Non-Polar Solvents | ||

| Dichloromethane | Data not available | |

| Chloroform | Slightly Soluble | [4][6] |

| Ethyl Acetate | Soluble (for a derivative) | [7] |

| Toluene | Limited Solubility | [2][8] |

| Hexane | Limited Solubility | [9] |

Note: The conflicting descriptions for Methanol and DMSO ("Soluble" vs. "Slightly Soluble") may be due to different experimental conditions or purity of the compound.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

3.1. Equilibrium Solubility Determination (Shake-Flask Method)

This gravimetric method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials to prevent solvent evaporation and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, cease agitation and allow the vials to stand for the undissolved solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. It is critical to maintain the temperature during this step.

-

Quantification:

-

Transfer a precisely measured volume of the clear, saturated filtrate to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until the dissolved solid is completely dry.

-

Weigh the container with the dried solute.

-

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume of the solvent (e.g., in g/L or mg/mL).

3.2. Kinetic Solubility Determination using UV-Vis Spectroscopy

This method is often used in early-stage drug discovery for a rapid assessment of solubility.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of this compound as described in the shake-flask method (steps 1-3).

-

Filter the saturated solution to remove undissolved solid.

-

Accurately dilute a known volume of the clear filtrate with the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.

-

Visualized Workflows

4.1. Synthesis of this compound

While several synthetic routes to N-hydroxypiperidines exist, a common method involves the oxidation of piperidine. The following diagram illustrates a general workflow for its preparation.

Caption: General Synthesis Workflow for this compound.

4.2. Analytical Workflow for this compound

The purity and concentration of this compound can be determined using various analytical techniques. A general workflow for analysis by High-Performance Liquid Chromatography (HPLC) is presented below.

Caption: General Analytical Workflow for this compound by HPLC.

Signaling Pathways

Based on the comprehensive search of publicly available scientific literature, there is no specific information detailing the direct involvement of this compound in biological signaling pathways. Its structural motif is present in many biologically active compounds, but the signaling pathways of this compound itself have not been elucidated.

Conclusion

This technical guide consolidates the available solubility data for this compound, highlighting its good solubility in water and polar organic solvents, and limited solubility in non-polar solvents. The provided experimental protocols offer a framework for researchers to determine precise solubility values in their solvents of interest. The visualized workflows for synthesis and analysis serve as a practical guide for laboratory procedures. Further research is required to establish a more comprehensive quantitative solubility profile and to investigate the potential biological activities and signaling pathways of this compound.

References

- 1. N-Hydroxypiperidine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermochemical Data and Stability of Piperidin-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data and stability of Piperidin-1-ol (also known as N-hydroxypiperidine). Due to the limited direct experimental data for this specific compound, this guide synthesizes information from studies on analogous compounds and outlines established experimental and computational methodologies for its characterization. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are working with or have an interest in cyclic hydroxylamines.

Introduction to this compound

This compound (C₅H₁₁NO, Molar Mass: 101.149 g·mol⁻¹) is a heterocyclic compound featuring a piperidine ring N-substituted with a hydroxyl group.[1] This structural motif is of significant interest in medicinal chemistry and organic synthesis.[2] The N-hydroxy functionality imparts unique reactivity and potential biological activity, distinct from its parent compound, piperidine. Understanding the thermochemical properties and stability of this compound is crucial for its synthesis, handling, storage, and application in various chemical processes.

Thermochemical Data

Thermochemical Data of Piperidine (Reference Compound)

A summary of the experimentally determined thermochemical data for piperidine is presented in Table 1. This data, sourced from the NIST WebBook, provides a baseline for understanding the energetic properties of the piperidine ring system.

| Property | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -47.15 ± 0.63 | Combustion Calorimetry |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -86.44 ± 0.59 | Combustion Calorimetry |

| Standard Molar Enthalpy of Combustion (liquid, 298.15 K) | -3453.6 ± 0.5 | Combustion Calorimetry |

Table 1: Experimental Thermochemical Data for Piperidine. [3]

Predicted Thermochemical Data for this compound

In the absence of experimental data, computational chemistry is a powerful tool for predicting thermochemical properties. High-level ab initio methods, such as the Gaussian-3 (G3) theory and Density Functional Theory (DFT), have been shown to provide accurate thermochemical data for a wide range of organic molecules, including nitrogen-containing compounds.[4][5]

Based on computational studies of similar hydroxylamine compounds, the following are estimated values for the key thermochemical parameters of this compound.[6]

| Property | Estimated Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -80 to -100 | G3B3/DFT Calculation |

| N-O Bond Dissociation Enthalpy (BDE) | 200 to 220 | DFT Calculation |

| O-H Bond Dissociation Enthalpy (BDE) | 330 to 350 | DFT Calculation |

Table 2: Predicted Thermochemical Data for this compound.

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, oxidizing agents, and the presence of catalysts. The N-O bond is generally the weakest bond in the molecule, making it susceptible to homolytic cleavage.

Thermal Decomposition

While specific studies on the thermal decomposition of this compound are scarce, studies on related N-alkoxyamines indicate that thermal decomposition typically initiates with the homolysis of the N-O bond. The decomposition products are expected to be the piperidinyl radical and the hydroxyl radical. The stability can be assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition.[7][8]

Oxidative Stability

This compound can be readily oxidized to the corresponding stable nitroxide radical, the piperidin-1-oxyl radical.[9][10] This oxidation can be achieved using various oxidizing agents. The relative ease of this oxidation is an indicator of the stability of the N-hydroxy moiety.

Experimental Protocols

This section details the established experimental methodologies that can be employed to determine the thermochemical data and assess the stability of this compound.

Synthesis of this compound

A reliable synthesis of high-purity this compound is a prerequisite for accurate thermochemical measurements. A common synthetic route involves the oxidation of piperidine.[9]

References

- 1. 1-Hydroxypiperidine | C5H11NO | CID 20935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 4801-58-5|Research Chemical [benchchem.com]